molecular formula C9H9BrN2O B12093704 (5-bromo-2-methyl-2H-indazol-3-yl)methanol

(5-bromo-2-methyl-2H-indazol-3-yl)methanol

Cat. No.: B12093704
M. Wt: 241.08 g/mol
InChI Key: DVVZEKCKZXEDBU-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-2H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanol typically involves the bromination of 2-methylindazole followed by a reaction with formaldehyde. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methyl-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromo-2-methyl-2H-indazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-bromo-2-methyl-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
  • 3-(5-Bromo-2-methyl-2H-indazol-3-yl)butan-2-one
  • (5-Bromo-2-methyl-2H-indazol-3-yl)acetic acid

Comparison:

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

(5-bromo-2-methylindazol-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-4,13H,5H2,1H3

InChI Key

DVVZEKCKZXEDBU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)CO

Origin of Product

United States

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